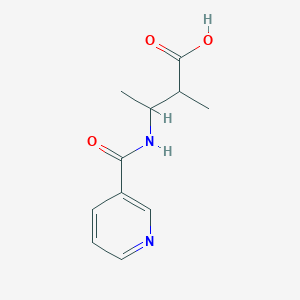
2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide, also known as ODQ, is a chemical compound that has gained significant attention in the field of scientific research. ODQ has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and neuroscience.
作用機序
2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide inhibits sGC by binding to the heme group of the enzyme, preventing the conversion of GTP to cGMP. This leads to a decrease in cGMP levels, which in turn affects downstream signaling pathways. 2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide has been shown to be a reversible inhibitor of sGC, with a half-maximal inhibitory concentration (IC50) of approximately 15 nM.
Biochemical and Physiological Effects:
2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide has been shown to have a range of biochemical and physiological effects. Inhibition of sGC by 2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide leads to a decrease in cGMP levels, which can affect various signaling pathways. 2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide has been shown to inhibit vasodilation in various tissues, including the heart, lungs, and kidneys. 2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide has also been shown to inhibit platelet aggregation, which can have implications for thrombosis and hemostasis.
実験室実験の利点と制限
2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide has several advantages for lab experiments, including its high potency and selectivity for sGC. 2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide has been extensively studied in vitro and in vivo, and its effects on sGC are well-characterized. However, 2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide has several limitations, including its potential for off-target effects and its reversible inhibition of sGC. These limitations should be taken into account when designing experiments using 2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide.
将来の方向性
There are several future directions for research on 2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide. One potential area of study is the development of more potent and selective sGC inhibitors. Another area of study is the investigation of the role of sGC in various physiological processes, including cardiovascular and neurological diseases. Additionally, the potential for 2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide as a therapeutic agent in various diseases should be explored further.
合成法
2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide can be synthesized through the reaction of 2-nitrophenylacetic acid with 2-aminobenzophenone in the presence of reducing agents such as iron powder or zinc dust. The reaction yields a mixture of diastereomers, which can be separated through column chromatography or recrystallization. The resulting compound has a white crystalline appearance and a melting point of 160-162°C.
科学的研究の応用
2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide has been widely used in scientific research as a potent and selective inhibitor of soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). sGC plays a crucial role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release.
特性
IUPAC Name |
2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-16(18-14-7-2-1-3-8-14)12-19-11-10-13-6-4-5-9-15(13)17(19)21/h1-9H,10-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZJOEJCDOMDEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631540.png)

![3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631555.png)
![2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid](/img/structure/B6631563.png)
![3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631567.png)


![3-[(3-Amino-2-methylbutanoyl)amino]benzamide](/img/structure/B6631597.png)
![5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B6631612.png)
![2-[(6-Methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B6631621.png)
![[(1R,4S)-4-[(4-methoxycyclohexyl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B6631634.png)
![(2,5-Dichlorothiophen-3-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B6631641.png)

